molecular formula C8H13ClN2O B6225369 1-(1H-imidazol-4-yl)pentan-1-one hydrochloride CAS No. 2770359-54-9

1-(1H-imidazol-4-yl)pentan-1-one hydrochloride

Cat. No. B6225369
CAS RN: 2770359-54-9
M. Wt: 188.7
InChI Key:
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Description

1-(1H-imidazol-4-yl)pentan-1-one hydrochloride, also known as 1H-imidazol-4-ylpentan-1-one hydrochloride or 1-imidazol-4-ylpentan-1-one hydrochloride, is a compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 203.63 g/mol and a melting point of 229-230°C. The compound is slightly soluble in water but soluble in methanol, ethanol, and acetone.

Scientific Research Applications

1-(1-(1H-imidazol-4-yl)pentan-1-one hydrochloride4-yl)pentan-1-one hydrochloride is used in a variety of scientific research applications. It is used in the synthesis of biologically active compounds, such as antibiotics and anti-tumor agents. It is also used in the synthesis of heterocyclic compounds, such as imidazoles and thiazoles. In addition, it is used in the synthesis of chiral compounds, such as enantiomers, and in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

1-(1-(1H-imidazol-4-yl)pentan-1-one hydrochloride4-yl)pentan-1-one hydrochloride acts as a proton acceptor and reacts with a proton donor to form a stable covalent bond. This bond is formed through a nucleophilic addition reaction, in which the proton donor attacks the electron-rich carbon atom of the imidazole ring. The resulting covalent bond is stabilized by the formation of a hydrogen bond between the proton donor and the imidazole ring.
Biochemical and Physiological Effects
1-(1-(1H-imidazol-4-yl)pentan-1-one hydrochloride4-yl)pentan-1-one hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory, analgesic, and antipyretic effects. In addition, it has been shown to have anticonvulsant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-(1-(1H-imidazol-4-yl)pentan-1-one hydrochloride4-yl)pentan-1-one hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. It is also stable and has a relatively low toxicity. However, the compound is not water-soluble and can be difficult to work with in certain experiments.

Future Directions

1-(1-(1H-imidazol-4-yl)pentan-1-one hydrochloride4-yl)pentan-1-one hydrochloride has potential applications in a variety of fields. Further research is needed to explore its use as a therapeutic agent for the treatment of various diseases, such as cancer and infectious diseases. In addition, further research is needed to explore its use as a drug delivery system, as well as its use in the synthesis of novel compounds. Finally, further research is needed to explore its use in the synthesis of polymers and other materials.

Synthesis Methods

1-(1-(1H-imidazol-4-yl)pentan-1-one hydrochloride4-yl)pentan-1-one hydrochloride can be synthesized by reacting 1-imidazol-4-ylpentan-1-one with hydrochloric acid. The reaction is carried out at a temperature of 120-130°C and a pressure of 1-2 bar. The reaction is complete when the desired product is obtained in a yield of 70-80%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1H-imidazol-4-yl)pentan-1-one hydrochloride involves the reaction of 1-pentanone with imidazole in the presence of a catalyst to form 1-(1H-imidazol-4-yl)pentan-1-one, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "1-pentanone", "imidazole", "catalyst", "hydrochloric acid" ], "Reaction": [ "1. Add 1-pentanone and imidazole to a reaction flask.", "2. Add a catalyst, such as p-toluenesulfonic acid, to the reaction flask.", "3. Heat the reaction mixture to reflux for several hours.", "4. Cool the reaction mixture and extract the product with a suitable solvent, such as diethyl ether.", "5. Dry the organic layer over anhydrous magnesium sulfate and filter.", "6. Concentrate the filtrate under reduced pressure to obtain 1-(1H-imidazol-4-yl)pentan-1-one as a yellow oil.", "7. Dissolve 1-(1H-imidazol-4-yl)pentan-1-one in hydrochloric acid.", "8. Concentrate the solution under reduced pressure to obtain 1-(1H-imidazol-4-yl)pentan-1-one hydrochloride as a white solid." ] }

CAS RN

2770359-54-9

Product Name

1-(1H-imidazol-4-yl)pentan-1-one hydrochloride

Molecular Formula

C8H13ClN2O

Molecular Weight

188.7

Purity

95

Origin of Product

United States

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